

# In Vitro and In Vivo Efficacy of Antifungal Agent 81: A Comparative Analysis

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## Compound of Interest

Compound Name: Antifungal agent 81

Cat. No.: B12369349

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A novel succinate dehydrogenase inhibitor, **Antifungal Agent 81** (also known as G22), has demonstrated significant potential in controlling the plant pathogenic fungus *Valsa mali*, the causative agent of apple Valsa canker. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy with other established antifungal agents, supported by experimental data and detailed methodologies.

## Executive Summary

**Antifungal Agent 81**, a pyrazole-5-yl-amide derivative, exhibits potent and specific inhibitory activity against *Valsa mali*. In vitro studies reveal its superior efficacy compared to the commercial succinate dehydrogenase inhibitor (SDHI) boscalid, with an EC<sub>50</sub> value of 0.48 mg/L. Its performance is comparable to the broad-spectrum triazole fungicide, tebuconazole. Furthermore, in vivo experiments confirm its excellent protective and curative effects against *V. mali* infection on apple branches. The primary mechanism of action for **Antifungal Agent 81** is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of cellular energy production.

## In Vitro Efficacy Comparison

The in vitro antifungal activity of **Antifungal Agent 81** (G22) was evaluated against *Valsa mali* and compared with other commercial fungicides. The results, summarized in the table below, highlight the high potency of **Antifungal Agent 81**.

Antifungal Agent	Chemical Class	EC50 (mg/L) against Valsa mali
Antifungal Agent 81 (G22)	Pyrazole-5-yl-amide (SDHI)	0.48
Boscalid	Pyridine-carboxamide (SDHI)	2.80
Tebuconazole	Triazole	0.30

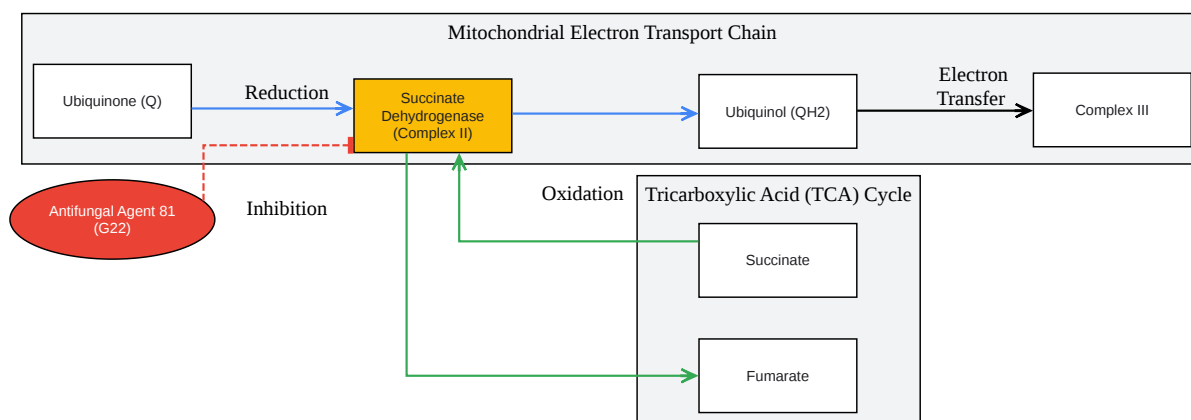
## In Vivo Efficacy

In vivo studies on detached apple branches demonstrated the protective and curative capabilities of **Antifungal Agent 81 (G22)** in controlling Valsa mali. At a concentration of 40 mg/L, it provided significant control of the disease.

Treatment	Concentration (mg/L)	Efficacy
Antifungal Agent 81 (G22)	40	Excellent protective and curative effects

## Mechanism of Action: Succinate Dehydrogenase Inhibition

**Antifungal Agent 81** functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH enzyme, **Antifungal Agent 81** blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to cellular energy depletion and ultimately, fungal cell death.



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Succinate Dehydrogenase (SDH) Inhibition Pathway.

## Experimental Protocols

### In Vitro Antifungal Activity Assay

The in vitro antifungal activity of the compounds against *Valsa mali* was determined using the mycelial growth rate method.

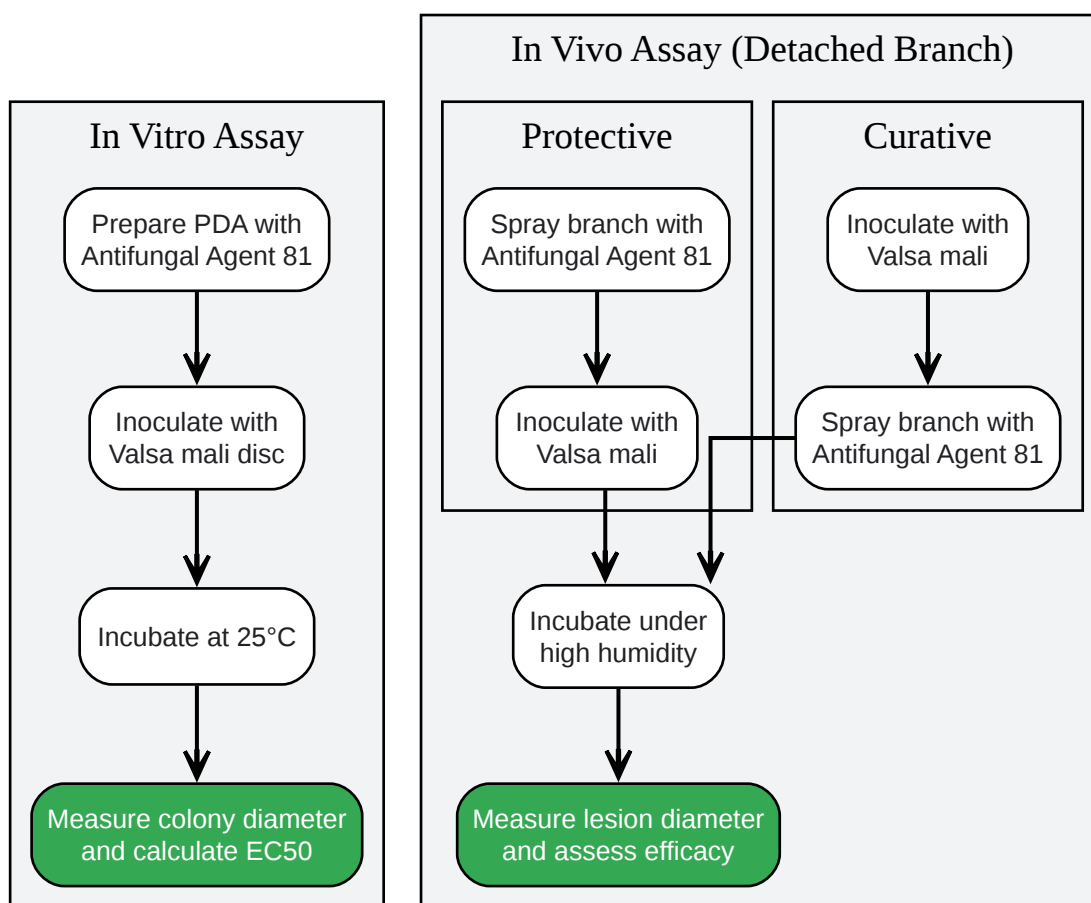
- Media Preparation: Potato dextrose agar (PDA) medium was prepared and sterilized.
- Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then incorporated into the PDA medium at various final concentrations.
- Inoculation: A 5 mm diameter mycelial disc of actively growing *V. mali* was placed at the center of each PDA plate containing the test compound.

- Incubation: The plates were incubated at 25°C in the dark.
- Data Collection: The colony diameter was measured when the mycelial growth in the control group (without any antifungal agent) reached the edge of the plate.
- Calculation: The inhibition rate was calculated using the formula: Inhibition rate (%) =  $[(dc - dt) / dc] \times 100$ , where 'dc' is the average diameter of the mycelial colony in the control group and 'dt' is the average diameter of the mycelial colony in the treatment group. The EC50 value (the concentration that inhibits 50% of mycelial growth) was calculated using probit analysis.

## In Vivo Antifungal Activity Assay (Detached Apple Branch)

The protective and curative effects of **Antifungal Agent 81** were evaluated on detached apple branches.

- Branch Preparation: Healthy and uniform apple branches were collected, washed, and air-dried.
- Protective Assay: The branches were sprayed with a 40 mg/L solution of **Antifungal Agent 81**. After 24 hours, a 5 mm mycelial disc of *V. mali* was placed on a small wound created on the branch.
- Curative Assay: A 5 mm mycelial disc of *V. mali* was first placed on a wound on the branches. After 24 hours of incubation, the branches were sprayed with a 40 mg/L solution of **Antifungal Agent 81**.
- Incubation: The treated branches were maintained in a high-humidity environment at 25°C.
- Evaluation: The lesion diameter on the branches was measured after a set incubation period, and the control efficacy was calculated.



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Workflow for In Vitro and In Vivo Efficacy Testing.

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